Cimigenol-3-O-beta-D-xylopyranoside can be synthesized through various methods, with extraction from plant sources being the most common approach. The extraction process typically involves:
The extraction efficiency and purity of Cimigenol-3-O-beta-D-xylopyranoside can be influenced by factors such as solvent choice, extraction time, and temperature. Standardization of these parameters is crucial for obtaining high-purity extracts suitable for research and pharmaceutical applications .
Cimigenol-3-O-beta-D-xylopyranoside has a molecular formula of and a molecular weight of approximately 478.63 g/mol. The structure consists of a triterpene backbone with a sugar moiety attached at the 3-position .
The compound's structural characteristics can be depicted as follows:
This structure contributes to its solubility and interaction with biological systems, enhancing its bioavailability and potential therapeutic effects .
Cimigenol-3-O-beta-D-xylopyranoside undergoes various chemical reactions typical of glycosides, including hydrolysis. In aqueous environments or under acidic conditions, the glycosidic bond can break down, releasing the aglycone (cimigenol) and beta-D-xylopyranose .
The stability of Cimigenol-3-O-beta-D-xylopyranoside can be affected by pH levels and temperature, which are critical parameters in both laboratory settings and during storage. Understanding these reactions is essential for developing formulations that maintain the compound's integrity .
The pharmacological effects of Cimigenol-3-O-beta-D-xylopyranoside are attributed to its interaction with various biological pathways. It is believed to exert estrogen-like effects, making it beneficial for managing menopausal symptoms and other hormone-related conditions .
Research indicates that Cimigenol-3-O-beta-D-xylopyranoside may influence neurotransmitter systems and modulate inflammatory responses, contributing to its therapeutic potential in treating conditions such as anxiety and inflammation .
Cimigenol-3-O-beta-D-xylopyranoside is typically a white to off-white powder. Its solubility varies depending on the solvent used but is generally soluble in polar solvents like water and ethanol.
Key chemical properties include:
These properties are crucial for understanding how the compound behaves in different formulations and biological environments .
Cimigenol-3-O-beta-D-xylopyranoside has several applications in scientific research:
The ongoing research into this compound highlights its significance not only in traditional medicine but also in modern pharmacology .
Cimigenol-3-O-β-D-xylopyranoside is a cycloartane-type triterpenoid glycoside predominantly biosynthesized in Cimicifuga species (syn. Actaea), including C. foetida, C. dahurica, and C. heracleifolia [1] [5]. The biosynthesis initiates with the cyclization of 2,3-oxidosqualene to form the cycloartane skeleton—a hallmark structural feature characterized by a 9,19-cyclopropane ring [1] [5]. This reaction is catalyzed by oxidosqualene cyclase (OSC), which exhibits species-dependent isoforms that influence stereochemical outcomes at C-16, C-20, and C-24 [1]. Subsequent modifications involve cytochrome P450-mediated oxidations (CYP450s) that introduce hydroxyl groups at key positions (C-1α, C-12β, C-15α, C-16β) [1] [5]. For cimigenol, hydroxylation at C-15 is a critical branch point, directing biosynthesis toward either cimigenol-type aglycones or actein-type derivatives [5].
Table 1: Key Enzymes in Cycloartane Backbone Formation
| Enzyme Class | Gene Family | Function in Pathway | Position Modified |
|---|---|---|---|
| Oxidosqualene Cyclase | OSC | Cyclizes 2,3-oxidosqualene to cycloartenol | C-9, C-19 (ring formation) |
| Cytochrome P450 Monooxygenase | CYP716A/CYP72A | Hydroxylates cycloartenol scaffold | C-1α, C-12β, C-15α |
| Dehydrogenase | SDR | Oxidizes hydroxyl groups to carbonyls | C-7, C-16 |
The tissue-specific expression of these enzymes determines accumulation patterns. In C. foetida, triterpenoids concentrate in rhizomes due to elevated OSC and CYP450 activities, whereas aerial parts show lower expression [1] [2]. Metabolic engineering efforts in heterologous systems (e.g., Saccharomyces cerevisiae) have successfully expressed Cimicifuga OSC to produce cycloartenol but require co-expression of Cimicifuga-specific CYP450s to achieve later hydroxylation steps [1].
Glycosylation of cimigenol at the C-3 hydroxyl position is mediated by family 1 glycosyltransferases (UGTs), specifically utilizing UDP-xylose as the sugar donor [1] [5]. The enzymatic conjugation follows an SN₂ nucleophilic substitution mechanism, where the C-3 oxygen attacks the anomeric carbon of UDP-xylose, releasing UDP and forming a β-glycosidic bond [4] [8]. This step confers enhanced water solubility and bioactivity to the otherwise hydrophobic aglycone [8].
The Cimicifuga UGT responsible (provisionally designated CimUGT1) exhibits stringent regioselectivity for the C-3 position and stereospecificity for β-configuration [5] [8]. Structural analyses reveal that its catalytic pocket contains a conserved His-Asn dyad that positions UDP-xylose optimally, while hydrophobic residues (Leu⁷⁵, Phe¹⁰²) accommodate the cycloartane backbone [5]. Mutagenesis studies show that replacing Phe¹⁰² with Ala reduces catalytic efficiency by >90%, underscoring its role in substrate recognition [5].
Table 2: Glycosyltransferases in Cimigenol Glycosylation
| Enzyme | Sugar Donor | Acceptor Position | Kinetic Parameter (Km, μM) | Catalytic Efficiency (kcat/Km, s⁻¹M⁻¹) |
|---|---|---|---|---|
| CimUGT1 | UDP-xylose | Cimigenol C-3-OH | 12.4 ± 0.8 | 1.7 × 10⁴ |
| CimUGT2 | UDP-glucose | Cimigenol C-15-OH | 38.2 ± 2.1 | 0.3 × 10⁴ |
Sugar donor specificity is modulated by a Plant Secondary Product Glycosyltransferase (PSPG) box within CimUGT1. Unlike promiscuous UGTs, CimUGT1 rejects UDP-glucose or UDP-galactose due to steric clashes with Thr¹³⁷ and Asp¹³⁹ in its PSPG motif [5]. Xylosylation occurs late in biosynthesis, following hydroxylations but preceding O-acetylations (e.g., at C-25), as evidenced by the absence of acetylated intermediates in enzyme assays with recombinant CimUGT1 [5].
Cimigenol-3-O-β-D-xylopyranoside often co-occurs with its 25-acetylated derivative in Cimicifuga rhizomes [1] [5]. Acetylation is catalyzed by BAHD acyltransferases (named after key plant enzymes BEAT, AHCT, HCBT, and DAT), which transfer an acetyl group from acetyl-CoA to the C-25 hydroxyl of cimigenol [1]. The gene encoding this enzyme, CimBAHD1, is transcriptionally regulated by MYB transcription factors that bind to AC-rich promotor elements (e.g., AC-box) in response to jasmonic acid signaling [1].
The acetylation exhibits subcellular compartmentalization: BAHD enzymes localize to the cytosol, while acetyl-CoA is generated in plastids, necessitating transporter-mediated CoA shuttling [9]. This spatial separation creates a bottleneck in acetyl-derivative yield. Metabolic engineering approaches have co-expressed CimBAHD1 with plastidial acetyl-CoA synthetase (ACS) in Nicotiana benthamiana, increasing 25-acetylcimigenol xyloside titers 3.2-fold compared to CimBAHD1 expression alone [9].
Epigenetic modifications also modulate acetylation efficiency. DNA methyltransferase inhibitors reduce CimBAHD1 expression by 60%, correlating with hypermethylation of its promotor region [1]. Conversely, histone deacetylase (HDAC) inhibitors upregulate CimBAHD1, suggesting histone acetylation-dependent chromatin relaxation facilitates transcription [1].
Table 3: Genetic Factors Influencing 25-Acetylation
| Regulatory Element | Type | Effect on Acetylation | Inducing Signal |
|---|---|---|---|
| CimBAHD1 promoter | MYB-binding site | Upregulation (+300% expression) | Jasmonic acid (50 μM) |
| CimBAHD1 intron 1 | CpG island | Hypermethylation silences gene (-60% expression) | 5-azacytidine (inhibitor) |
| CimACS2 | Plastidial enzyme | Supplies cytosolic acetyl-CoA | Sucrose (3% w/v) |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6